molecular formula C6H6FN3O B3382803 3-Fluoropyridine-4-carbohydrazide CAS No. 364-82-9

3-Fluoropyridine-4-carbohydrazide

Cat. No.: B3382803
CAS No.: 364-82-9
M. Wt: 155.13 g/mol
InChI Key: BGDVMASDBPPEBX-UHFFFAOYSA-N
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Description

3-Fluoropyridine-4-carbohydrazide (CAS 364-82-9) is a fluorinated pyridine derivative that serves as a high-value synthetic intermediate in medicinal chemistry and drug discovery. Its structure, featuring a reactive hydrazide group and a fluorine-substituted pyridine ring, makes it a privileged scaffold for constructing diverse heterocyclic compounds and functionalized molecules . Researchers utilize this compound as a key precursor in the synthesis of various pharmacologically active structures, including 1,2,4-triazoles and hydrazone-based derivatives, which are core structures in many therapeutic agents . The incorporation of the fluorine atom can significantly alter the molecule's electronic properties, lipophilicity, and metabolic stability, thereby influencing its interaction with biological targets . This compound is of significant interest in antimicrobial research. Functionally substituted pyridine carbohydrazide derivatives have demonstrated remarkable activity against multi-drug resistant (MDR) pathogens . Some derivatives have shown potent effects against MDR strains of Candida spp. and a superior antibacterial effect against Pseudomonas aeruginosa compared to standard antibiotic combinations, highlighting its potential in addressing the growing challenge of antibiotic resistance . The pyridine-4-carbohydrazide (isonicotinohydrazide) moiety is a well-known structural motif in anti-tuberculosis therapeutics, and the introduction of a fluorine atom at the 3-position is a strategy to optimize drug-like properties and explore new biological activities . The product is for research use only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-fluoropyridine-4-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FN3O/c7-5-3-9-2-1-4(5)6(11)10-8/h1-3H,8H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGDVMASDBPPEBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C(=O)NN)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201255775
Record name 3-Fluoro-4-pyridinecarboxylic acid hydrazide
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Molecular Weight

155.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

364-82-9
Record name 3-Fluoro-4-pyridinecarboxylic acid hydrazide
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Record name 3-Fluoro-4-pyridinecarboxylic acid hydrazide
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Record name 3-fluoropyridine-4-carbohydrazide
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Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for preparing 3-Fluoropyridine-4-carbohydrazide involves the nucleophilic aromatic substitution of a nitro group in methyl 3-nitropyridine-4-carboxylate with a fluoride anion . This reaction is typically carried out under basic conditions, which facilitate the substitution process. The resulting product is then converted to this compound through subsequent reactions.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general principles of nucleophilic aromatic substitution and subsequent functional group transformations are likely employed on a larger scale to produce this compound efficiently.

Chemical Reactions Analysis

Types of Reactions

3-Fluoropyridine-4-carbohydrazide undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom in the pyridine ring can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Condensation Reactions: The carbohydrazide group can react with carbonyl compounds to form hydrazones and related derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include fluoride anions, oxidizing agents, reducing agents, and carbonyl compounds. Reaction conditions typically involve basic or acidic environments, depending on the specific transformation desired.

Major Products Formed

The major products formed from the reactions of this compound include substituted pyridines, hydrazones, and various oxidation or reduction products.

Scientific Research Applications

Medicinal Chemistry

Biological Activity
Research indicates that 3-Fluoropyridine-4-carbohydrazide may exhibit significant biological activity, particularly due to its structural similarities to other biologically active compounds. The presence of the fluorine atom enhances its stability and bioavailability, making it a candidate for therapeutic applications. Similar compounds have been known to interact with specific biological targets, potentially modulating their activity through hydrogen bonding and other interactions.

Potential Drug Development
This compound's ability to form hydrogen bonds allows it to interact effectively with target proteins, which is crucial for designing inhibitors or modulators for specific biochemical pathways. For instance, compounds with similar structures have been utilized as antitubercular agents, suggesting that this compound could also play a role in drug development aimed at infectious diseases.

Organic Synthesis

Intermediate in Synthesis
this compound can serve as an intermediate in the synthesis of more complex molecules. The fluorinated structure is particularly relevant in pharmaceuticals due to its influence on properties like metabolic stability and bioavailability. The carbohydrazide moiety can participate in various condensation reactions leading to the formation of heterocyclic rings, which are integral components of many biologically active molecules.

Materials Science

Crystal Engineering
The compound's aromatic nature and the presence of hydrogen bond donors and acceptors make it a candidate for applications in crystal engineering or the design of functional materials. Its unique electronic characteristics can be exploited to develop new materials with tailored properties for various applications.

Liquid-Crystal Applications
3-Fluoropyridine derivatives have been explored as components of ferroelectric liquid-crystal mixtures. These mixtures are essential in developing advanced display technologies due to their unique phase behaviors and response times. The specific positioning of the fluorine atom and the carbohydrazide group enhances the liquid-crystalline properties of these mixtures, broadening their application scope .

Case Studies and Research Findings

Study/Research Focus Findings
Sutovska et al. (2015)Role of Orai channels in airway smooth muscleInvestigated the effects of 3-fluoropyridine-4-carboxylic acid on airway contractility; indicated potential therapeutic implications for asthma treatment .
PMC3323825 (2012)Pharmacological propertiesDiscussed the interaction of similar compounds with calcium channels; suggested potential applications in vascular smooth muscle cell regulation .
Patent US5445763ALiquid-crystalline behaviorDescribed methods for utilizing 3-fluoropyridines in liquid-crystal mixtures, highlighting their role in enhancing nematic range and response times .

Mechanism of Action

The mechanism of action of 3-Fluoropyridine-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The fluorine atom in the pyridine ring can influence the compound’s electronic properties, affecting its reactivity and interactions with biological molecules. The carbohydrazide group can form hydrogen bonds and other interactions with target proteins, potentially modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Hydrazide Derivatives

N-Cyclopentylidenepyridine-4-carbohydrazide
  • Structural Differences : The cyclopentylidene group replaces the 3-fluorine atom, introducing a lipophilic, electron-deficient cyclic ketone.
  • Electronic Properties: Density functional theory (DFT) studies on similar hydrazides reveal that fluorination reduces the HOMO-LUMO gap compared to non-fluorinated analogs, enhancing charge transfer and reactivity .
  • Applications : While N-cyclopentylidenepyridine-4-carbohydrazide has been studied for vibrational modes and electronic transitions, 3-Fluoropyridine-4-carbohydrazide’s fluorine atom may improve metabolic stability in drug design due to fluorine’s resistance to oxidative metabolism.

Fluorinated Pyridine Carboxylic Acids/Hydrazides

3-Fluoropyridine-4-carboxylic Acid
  • Functional Group Impact : The carboxylic acid group (pKa ~2.5–3.0) increases water solubility but reduces nucleophilicity compared to the carbohydrazide derivative.
  • Synthetic Utility : Conversion to this compound involves hydrazine treatment, enabling applications in coordination chemistry and antimicrobial agent synthesis .
4-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine
  • Structural Contrasts : Fluorine is located on a phenyl ring rather than pyridine, and a hydroxypyridine group replaces the carbohydrazide.
  • Acidity and Solubility: The phenolic -OH and carboxylic acid groups enhance hydrogen bonding but reduce lipid solubility compared to this compound .

Halogen-Substituted Pyridines

Ethyl 3-chloropyridazine-4-carboxylate
  • Heterocycle Core : Pyridazine (two adjacent nitrogen atoms) vs. pyridine (one nitrogen) modifies aromaticity and binding interactions in catalysis or medicinal chemistry.
N-(4-methoxypyridin-2-yl)piperidine-1-carboxamide Derivatives
  • Substituent Diversity: Trifluoromethyl and methoxy groups in these compounds (e.g., Compound 52, LC-MS m/z 452.1234) impart distinct solubility and bioavailability profiles.

Data Tables

Table 1: Structural and Electronic Comparison

Compound Core Structure Substituents Molecular Weight Key Properties (Experimental/Calculated)
This compound Pyridine 3-F, 4-CONHNH₂ 155.11 (calc) High polarity; forms stable Schiff bases
3-Fluoropyridine-4-carboxylic acid Pyridine 3-F, 4-COOH 141.1 pKa ~2.8; water-soluble
N-Cyclopentylidenepyridine-4-carbohydrazide Pyridine 4-CONHNH₂, cyclopentylidene 219.24 (calc) Lipophilic; HOMO-LUMO gap: 4.2 eV (DFT)
Ethyl 3-chloropyridazine-4-carboxylate Pyridazine 3-Cl, 4-COOEt 200.6 LogP: 1.8; chloro-substitution slows hydrolysis

Table 2: Spectroscopic Data (Selected Compounds)

Compound ¹H NMR (δ ppm, Key Signals) LC-MS Retention Time (min) HRMS (m/z) [M+H]⁺
Compound 52 () 8.90 (s, 1H), 8.70 (d, J=8.4 Hz) 1.20 452.1234
3-Fluoropyridine-4-carboxylic acid 8.50 (d, 1H), 8.30 (s, 1H) Not reported 141.1 (M+)

Research Findings and Implications

  • Synthetic Methods: this compound can be synthesized via hydrazinolysis of the corresponding ester or acid chloride, analogous to methods in (General Procedure E) using coupling agents like DCC/DMAP .
  • Biological Relevance : Fluorinated pyridines are prevalent in kinase inhibitors and antimicrobial agents. The carbohydrazide group’s ability to chelate metal ions (e.g., Cu²⁺, Fe³⁺) may enhance its role in metalloenzyme inhibition .
  • Spectroscopic Trends : Fluorine’s strong inductive effect downfield-shifts adjacent protons in ¹H NMR (e.g., 8.5–9.0 ppm for pyridine-H), consistent with observations in and .

Biological Activity

3-Fluoropyridine-4-carbohydrazide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C6H6FN3O
  • Molecular Weight : 155.13 g/mol
  • CAS Number : 364-82-9

This compound exhibits its biological effects primarily through modulation of signaling pathways. One notable mechanism involves the activation of the non-receptor tyrosine kinase Syk in mast cells. The compound has been shown to enhance Syk activity by facilitating calcium ion (Ca²⁺) influx through CRAC (Calcium Release-Activated Calcium) channels, which is crucial for mast cell activation and subsequent immune responses .

Anticancer Activity

Recent studies have indicated that derivatives of 3-fluoropyridine compounds can exhibit anticancer properties. For instance, radiolabeled variants have been investigated for their potential in imaging and targeting tumors. The uptake and distribution of these compounds in various tissues were assessed using PET imaging in mouse models, revealing significant tumor targeting capabilities .

Immunomodulatory Effects

The immunomodulatory properties of this compound have been linked to its ability to affect mast cell degranulation and cytokine release. By influencing Syk activity, the compound can modulate inflammatory responses, making it a candidate for further research in allergy and autoimmune disease treatments .

Case Studies

  • Study on Mast Cell Activation :
    • Researchers observed that this compound significantly enhanced Syk activation in mast cells upon IgE receptor cross-linking. This was associated with increased Ca²⁺ influx, demonstrating its role in amplifying immune responses .
  • Tumor Imaging :
    • In a study involving radiolabeled derivatives of the compound, mice were injected with various tracers to evaluate tumor uptake. The results showed that certain derivatives demonstrated superior tumor-to-blood ratios, indicating their potential as effective imaging agents for cancer diagnostics .

Data Table: Biological Activity Overview

Activity Type Mechanism Study Reference
AnticancerTargeting tumors via radiolabeled derivatives
ImmunomodulationEnhancing Syk activation in mast cells
Calcium signalingFacilitating Ca²⁺ influx through CRAC channels

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly used to prepare 3-Fluoropyridine-4-carbohydrazide, and how do reaction conditions influence yield?

  • The synthesis typically involves condensation of fluorinated pyridine precursors (e.g., 3-fluoropyridine-4-carboxylic acid derivatives) with hydrazides. Key steps include palladium-catalyzed coupling or cyclization in solvents like dimethylformamide (DMF) or toluene at 60–100°C. Catalyst selection (e.g., Pd/Cu systems) and stoichiometric ratios of reactants are critical for yield optimization. Inert atmospheres (e.g., nitrogen) are often required to prevent oxidation of intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) identifies structural motifs and purity. Infrared (IR) spectroscopy confirms functional groups like carbonyl and hydrazide. High-resolution mass spectrometry (HRMS) validates molecular weight. For crystallographic analysis, X-ray diffraction with SHELXL refinement resolves atomic positions and confirms tautomeric forms .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Use personal protective equipment (PPE), including nitrile gloves and fume hoods, to avoid inhalation or skin contact. Emergency measures include rinsing eyes with water for 15 minutes and consulting a physician for ingestion. Store in amber glass bottles under inert gas to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in thermal stability data for this compound?

  • Contradictory thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) results may arise from polymorphic variations or moisture absorption. Standardize protocols by:

  • Pre-drying samples under vacuum (≤0.1 mmHg) for 24 hours.
  • Replicating experiments across multiple labs to isolate environmental variables.
  • Applying multivariate statistical analysis to identify confounding factors (e.g., atmospheric oxygen) .

Q. What strategies optimize multi-step synthesis yields while minimizing side reactions?

  • Protect reactive functional groups (e.g., Boc for amines) during intermediate steps. Control reaction temperatures (-78°C to 0°C) for sensitive intermediates. Monitor progression via thin-layer chromatography (TLC) or HPLC. For palladium-catalyzed steps, degas solvents and maintain anhydrous conditions to prevent catalyst deactivation .

Q. How do computational methods predict the reactivity of this compound in nucleophilic substitutions?

  • Density Functional Theory (DFT) calculations model electronic effects at the 3-fluoro position. Hammett plots correlate substituent effects with reaction rates. Solvent polarity parameters (e.g., dielectric constant) are integrated into simulations to predict solvolysis pathways. Cross-validation with experimental kinetic data (e.g., via stopped-flow spectroscopy) refines accuracy .

Q. What methodologies address structural contradictions in crystallographic data for this compound derivatives?

  • Use SHELX programs (SHELXL, SHELXS) for high-resolution refinement. Analyze twinning or disorder by comparing multiple datasets. Variable-temperature crystallography identifies dynamic processes (e.g., tautomerism). Cross-reference with solid-state NMR to resolve ambiguities in hydrogen bonding networks .

Key Methodological Notes

  • Contradiction Analysis : Prioritize principal contradictions (e.g., conflicting spectral vs. crystallographic data) by isolating variables (e.g., purity, hydration state) and applying iterative refinement .
  • Advanced Characterization : Combine X-ray diffraction with dynamic NMR to resolve tautomeric equilibria.
  • Synthetic Optimization : Use Design of Experiments (DoE) to systematically vary reaction parameters (temperature, catalyst loading) and identify optimal conditions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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